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Abstract

PF-915275, also known as 4'-cyano-biphenyl-4-sulfonic acid (6-amino-pyridin-2-yl)-amide, is a
potent and selective inhibitor of 11B3-hydroxysteroid dehydrogenase type 1 (113-HSD1). This
enzyme plays a crucial role in the tissue-specific regulation of glucocorticoid levels by
converting inactive cortisone to active cortisol. Dysregulation of 113-HSD1 has been implicated
in the pathogenesis of metabolic syndrome and type 2 diabetes. Developed by Pfizer, PF-
915275 emerged from a lead optimization program focused on N-(pyridin-2-yl)
arylsulfonamides. It demonstrated high potency and selectivity for human 113-HSD1 in
preclinical studies and showed promising pharmacokinetics and pharmacodynamics in both
animal models and a Phase I clinical trial. This technical guide provides a comprehensive
overview of the discovery, development, mechanism of action, and key experimental data for
PF-915275.

Introduction

Glucocorticoids are essential steroid hormones that regulate a wide array of physiological
processes, including metabolism, inflammation, and stress response. The intracellular
concentration of the active glucocorticoid, cortisol, is tightly controlled by two isoforms of the
11B-hydroxysteroid dehydrogenase enzyme. While 113-HSD2 inactivates cortisol to cortisone,
11B-HSD1, primarily a reductase in vivo, catalyzes the conversion of cortisone to cortisol,
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thereby amplifying local glucocorticoid action in key metabolic tissues such as the liver and
adipose tissue.[1][2]

Elevated 113-HSD1 activity is associated with central obesity, insulin resistance, and other
features of the metabolic syndrome.[3] This has made the enzyme an attractive therapeutic
target for the treatment of type 2 diabetes and related disorders. The development of selective
11B-HSDL1 inhibitors aims to reduce intracellular cortisol levels in target tissues without
affecting systemic cortisol concentrations, thus avoiding the side effects associated with
systemic glucocorticoid blockade.

PF-915275 was identified by Pfizer as a clinical candidate from a series of N-(pyridin-2-yl)
arylsulfonamide inhibitors.[2] This document details the scientific journey of PF-915275 from its
discovery through preclinical and early clinical development.

Discovery and Lead Optimization

The discovery of PF-915275 began with the identification of N-(pyridin-2-yl) arylsulfonamides
as a novel class of 113-HSD1 inhibitors.[2] Through a process of rational drug design and
structure-activity relationship (SAR) studies, an initial lead compound was optimized to improve
its physicochemical properties and potency. A key strategy in this process was a "deletion
strategy" to enhance ligand efficiency.[2] This optimization effort ultimately led to the
identification of PF-915275 as a potent and selective inhibitor of human 113-HSD1 with
favorable preclinical pharmacokinetic properties.[2][4]

Mechanism of Action

PF-915275 is a potent and selective, orally active inhibitor of 113-HSD1.[5] By inhibiting this
enzyme, PF-915275 blocks the intracellular conversion of inactive cortisone to the active
glucocorticoid cortisol in target tissues.[1][2] This reduction in local cortisol levels is expected to
ameliorate the pathophysiological effects of glucocorticoid excess, such as insulin resistance
and dyslipidemia.[3]

The selectivity of PF-915275 for 113-HSD1 over the isoform 113-HSD?2 is a critical feature.
Inhibition of 113-HSD2 could lead to an excess of cortisol in mineralocorticoid-responsive
tissues, potentially causing hypertension and hypokalemia. PF-915275 has been shown to
have minimal activity against 113-HSD?2.
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Below is a diagram illustrating the signaling pathway of 113-HSD1 and the inhibitory action of

PF-915275.
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Caption: Mechanism of action of PF-915275 in inhibiting 113-HSD1.

Quantitative Data
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The following tables summarize the key in vitro and in vivo quantitative data for PF-915275.

Table 1: In Vitro Potency and Selectivity

Parameter Species Assay System Value Reference
_ Recombinant
Ki Human 2.3 nM
11B-HSD1
HEK293 cells
EC50 Human (overexpressing 15 nM [5]
11B-HSD1)
Primary
EC50 Human 20 nM [5]
hepatocytes
Primary
EC50 Monkey 100 nM [5]
hepatocytes
FAO hepatoma
EC50 Rat 14,500 nM [5]
cells
o 11B-HSD2 (at 10
% Inhibition Human 1.5%
uM)
Table 2: Preclinical Pharmacokinetics
] Clearanc Bioavaila Referenc
Species Route Dose T1/2 .
e bility e
Rat IV/IPO - Long Low Good [4]
Cynomolgu
Oral 3 mg/kg 22 hours - - [5]
s Monkey

Table 3: In Vivo Pharmacodynamics in Cynomolgus Monkeys
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Parameter Dose Effect Reference
Inhibition of
rednisone to
P . 3 mg/kg 87% (maximum) [1][5]
prednisolone
conversion
EC50 (Total drug) - 391 nM [1]
EC50 (Free drug) - 17 nM [1]
Plasma insulin
) 1 mg/kg 54% [5]
reduction
Plasma insulin
3 mg/kg 60% [5]

reduction

Table 4: Phase | Clinical Trial Results in Healthy Volunteers (Multiple Doses)

Maximum
Effect on Inhibition of
Prednisolone Urinary Safety and
Dose Range . . . Reference
Exposure (at Cortisol/Cortis  Tolerability
15 mg dose) one Metabolite
Ratio
) 26% after 14 Safe and well-
0.3-15mg 37% reduction [6]
days tolerated

Experimental Protocols
11B-HSD1 Inhibition Assay (Biochemical)

A detailed protocol for the biochemical assay to determine the Ki of PF-915275 for 113-HSD1
is not publicly available. However, based on standard practices, a typical assay would involve
the following steps:

e Enzyme Source: Purified recombinant human 113-HSD1.
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e Substrate: Cortisone.
e Cofactor: NADPH.

 Incubation: The enzyme, substrate, cofactor, and varying concentrations of PF-915275 are
incubated in a suitable buffer at 37°C.

o Detection: The formation of cortisol is monitored over time. This is typically done using
methods such as scintillation proximity assay (SPA) with a radiolabeled substrate, or by
chromatographic separation (e.g., HPLC) followed by mass spectrometry (LC-MS/MS).

o Data Analysis: The initial reaction rates are determined at each inhibitor concentration, and
the data are fitted to the Michaelis-Menten equation to determine the Ki value.

Human Hepatocyte Assay

This assay measures the ability of PF-915275 to inhibit 113-HSD1 activity in a cellular context.

e Cell Culture: Cryopreserved primary human hepatocytes are thawed and plated in collagen-
coated plates. The cells are allowed to attach and form a monolayer.[7][8]

o Compound Treatment: The hepatocytes are incubated with varying concentrations of PF-
915275.[5]

e Substrate Addition: Cortisone or prednisone is added to the culture medium.[5]

 Incubation: The cells are incubated for a defined period (e.g., 24 hours) at 37°C in a
humidified incubator with 5% CO2.[7]

o Sample Analysis: The culture medium is collected, and the concentrations of the substrate
(cortisone or prednisone) and the product (cortisol or prednisolone) are quantified using LC-
MS/MS.[5]

o Data Analysis: The EC50 value, the concentration of PF-915275 that causes 50% inhibition
of cortisol or prednisolone formation, is calculated by fitting the data to a dose-response
curve.
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In Vivo Pharmacodynamic Study in Cynomolgus
Monkeys

This study was designed to demonstrate the in vivo target engagement of PF-915275.[1]

Animal Model: Adult cynomolgus monkeys.[1]
» Dosing: Animals were administered either vehicle or various oral doses of PF-915275.[1]

e Probe Substrate Administration: Following the administration of PF-915275, a 10 mg/kg oral
dose of prednisone was given. Prednisone is used as a probe substrate as it is a substrate
for 113-HSD1 and its product, prednisolone, can be distinguished from endogenous cortisol.

[1]
o Sample Collection: Blood samples were collected at various time points after dosing.[1]

e Bioanalysis: Plasma concentrations of PF-915275, prednisone, and prednisolone were
measured by LC-MS/MS.[1]

» Data Analysis: The extent of inhibition of prednisone to prednisolone conversion was
calculated for each dose group. An exposure-response relationship was established to
determine the in vivo EC50.[1]

Clinical Development and Discontinuation

PF-915275 (also referred to as PF-00915275 in clinical studies) progressed to a Phase |
clinical trial in healthy volunteers.[6] The study was a double-blind, placebo-controlled,
randomized, multiple-dose trial involving sixty participants. The results showed that multiple
oral doses of PF-00915275 (ranging from 0.3 to 15 mg) were safe and well-tolerated. The
compound was rapidly absorbed and slowly eliminated, with dose-proportional increases in
exposure. At the highest dose, a 37% reduction in prednisolone generation from prednisone
was observed, confirming target engagement in humans.[6]

Despite these promising early results, the development of PF-915275 was discontinued during
Phase Il clinical trials due to issues with tablet formulation.[9]

Logical Relationships and Workflows
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The following diagram illustrates the overall workflow of the PF-915275 discovery and

development program.
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Caption: The discovery and development workflow of PF-915275.

Conclusion

PF-915275 is a well-characterized, potent, and selective inhibitor of 113-HSD1 that
demonstrated proof-of-mechanism in preclinical species and early clinical development. The
data gathered from its discovery and development program provide valuable insights for
researchers in the field of metabolic diseases and for professionals involved in drug discovery.
Although the clinical development of PF-915275 was halted due to formulation challenges, the
extensive preclinical and Phase | clinical data serve as a significant reference for the
development of future 113-HSD1 inhibitors. The journey of PF-915275 underscores the
multifaceted challenges in drug development, where promising biological activity must be
matched with appropriate pharmaceutical properties to achieve clinical success.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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